molecular formula C9H10N2O4 B13164500 6-Oxo-2-(oxolan-3-yl)-3,6-dihydropyrimidine-4-carboxylic acid

6-Oxo-2-(oxolan-3-yl)-3,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B13164500
M. Wt: 210.19 g/mol
InChI Key: LZVSBULMTXILPV-UHFFFAOYSA-N
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Description

6-Oxo-2-(oxolan-3-yl)-3,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(oxolan-3-yl)-3,6-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with urea or thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The oxolane ring can be introduced through subsequent reactions involving epoxides or other suitable intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(oxolan-3-yl)-3,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrimidine or oxolane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Oxo-2-(oxolan-3-yl)-3,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Oxo-2-(oxolan-3-yl)-3,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-2-(oxolan-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid
  • 6-Oxo-2-(oxolan-3-yl)-1,6-dihydropyrimidine-3-carboxylic acid

Uniqueness

6-Oxo-2-(oxolan-3-yl)-3,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

6-oxo-2-(oxolan-3-yl)-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O4/c12-7-3-6(9(13)14)10-8(11-7)5-1-2-15-4-5/h3,5H,1-2,4H2,(H,13,14)(H,10,11,12)

InChI Key

LZVSBULMTXILPV-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC(=CC(=O)N2)C(=O)O

Origin of Product

United States

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